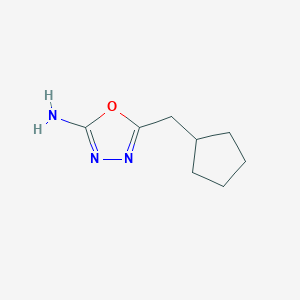

5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine

説明

5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentylmethyl hydrazine with carbonyl compounds to form the oxadiazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of advanced purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the amine.

科学的研究の応用

Chemical Synthesis Applications

Building Block for Synthesis

5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine serves as a crucial building block in the synthesis of more complex molecules. It can be utilized to create derivatives with enhanced biological activities or novel properties. The compound's unique structure allows for various modifications that can lead to new functional materials.

Reaction Pathways

The compound can undergo several chemical reactions, including:

- Oxidation : Converting the compound into oxadiazole oxides.

- Reduction : Transforming the oxadiazole ring into other functional groups.

- Substitution : The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

These reactions are essential for developing new compounds with targeted functionalities.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. The compound has been studied for its ability to inhibit cholinesterases, which are critical targets in treating neurodegenerative diseases like Alzheimer’s. Some derivatives have shown IC50 values ranging from 12.8 to 99.2 µM against acetylcholinesterase (AChE) .

Case Studies on Anticancer Activity

Recent studies have highlighted the anticancer potential of various 1,3,4-oxadiazole derivatives:

| Compound | Target Cancer Type | IC50 Value (µM) |

|---|---|---|

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | CNS cancer | 10^-5 M |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Breast cancer | 10^-5 M |

| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | Prostate cancer | 0.2757357 |

These compounds demonstrate significant cytotoxic activity against various cancer cell lines .

Pharmaceutical Applications

Potential Drug Development

The ongoing research into this compound suggests its potential as a pharmaceutical agent. The compound's ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating metabolic diseases and cancers .

Mechanism of Action

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and influence various biological pathways . Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential.

Industrial Applications

Material Development

In industrial contexts, this compound is used in developing new materials with specific properties. Its unique chemical structure allows for the creation of polymers and coatings that exhibit desirable characteristics such as increased durability and resistance to environmental factors .

作用機序

The mechanism of action of 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine: Similar structure but contains sulfur instead of oxygen.

5-(Cyclopentylmethyl)-1,3,4-triazol-2-amine: Contains an additional nitrogen atom in the ring.

Uniqueness

5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This gives it distinct chemical and biological properties compared to its analogs.

生物活性

5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine is a compound that falls under the category of 1,3,4-oxadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound by examining its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. They are recognized for their broad spectrum of biological activities, including:

- Anticonvulsant

- Antidepressant

- Analgesic

- Anti-inflammatory

- Antibacterial and antifungal

The structural modifications on the oxadiazole ring significantly influence their biological properties, making them an area of interest for drug design.

Cholinesterase Inhibition

One of the notable activities of 1,3,4-oxadiazole derivatives is their ability to inhibit cholinesterases (AChE and BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer’s. Research indicates that substituents on the oxadiazole ring can enhance binding affinity and inhibitory potency. For instance, studies have shown that certain derivatives exhibit IC50 values ranging from 12.8 to 99.2 µM against AChE . The presence of bulky substituents can affect the inhibition efficacy, with some compounds demonstrating dual inhibition properties.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory potential. A study utilizing a carrageenan-induced rat paw edema model demonstrated that various oxadiazole derivatives exhibited significant anti-inflammatory effects compared to standard drugs like indomethacin. The inhibition percentages after 6 hours ranged from 51% to 70% for different compounds tested . This suggests that the compound could be a candidate for further development as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

| Substituent | Biological Activity | IC50 (µM) |

|---|---|---|

| Cyclopentylmethyl | Cholinesterase Inhibition | Varies by derivative |

| Aromatic groups | Enhanced binding affinity | Varies by derivative |

| Alkyl chain length | Affects potency | Optimal length identified |

The SAR indicates that modifications at the 5-position of the oxadiazole ring can lead to varied pharmacological profiles. Compounds with longer alkyl chains generally exhibit better activity due to increased hydrophobic interactions with target enzymes.

In Vivo Studies

In vivo pharmacokinetic studies have shown that some oxadiazole derivatives may have limited brain permeability. For example, testing in rats indicated that while some compounds were effective in vitro as GPR88 agonists, their effectiveness in vivo may be constrained by their ability to cross the blood-brain barrier . This highlights the importance of optimizing chemical structures for improved bioavailability.

Antitumor Activity

Preliminary studies have also suggested potential antitumor activities associated with oxadiazole derivatives. Compounds similar to this compound have been tested against various cancer cell lines with promising results . The mean IC50 values observed were indicative of significant cytotoxic effects.

特性

IUPAC Name |

5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCHBJCTQQMHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602614 | |

| Record name | 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016707-50-8 | |

| Record name | 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。